molecular formula C18H18N4 B8550369 N1,N4-bis(4-aminophenyl)-1,4-benzenediamine CAS No. 4958-10-5

N1,N4-bis(4-aminophenyl)-1,4-benzenediamine

Cat. No. B8550369
M. Wt: 290.4 g/mol
InChI Key: DWJXWSIJKSXJJA-UHFFFAOYSA-N
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Patent
US06160177

Procedure details

About 5.0 g of the tetraaniline in the emeraldine oxidation state synthesized in Example 2 was dissolved in 250 ml ethanol. 10 ml of anhydrous hydrazine was added with constant magnetic stirring. The reaction system was stirred for about 2 hours. The blue precipitate was collected by vacuum filtration and washed with 100 ml cold ethanol in 3 portions. The precipitate was suspended in 700 ml ethanol containing 1 ml of phenylhydrazine which was heated to reflux for 0.5 hours. The heat was removed and about 2.5 g of active carbon was added. The suspension was heated to reflux for another 0.5 hours and then was filtered hot by vacuum filtration and the filtrate was cooled in an ice bath. The off white precipitate was collected by vacuum filtration and washed with 50 ml cold ethanol and dried under dynamic vacuum. This precipitate was readily oxidized to, or approaching, the emeraldine oxidation state by air, especially if wet or in solution. Hence, minimum exposure to air is necessary in order to obtain the tetramer in the leucoemeraldine oxidation state. The dried precipitate was ground and stored in a dark bottle under Argon in a refrigerator. The yield was 3.5 g or 70%. A typical analysis for the tetraaniline in the leucoemeraldine oxidation state C24H22N4 was C: 78.38; H: 6.02; N: 15.28, total 99.68%. Calculated, C: 78.68; H: 6.05; N: 15.29. Mass spectrum (CI): 367 (MH+ /e). 1H NMR (DMSO): 7.66 (s,1), 7.42 (s,1), 7.15 (s,1), 7.12 (t,2), 6.88 (m,12), 6.65 (t,1), 6.52 (d,2) and 4.63 (s,2). 13C NMR (DMSO): 145.7, 142.6, 139.9, 139.8. 135.1, 134.1, 133.5, 129.0, 121.0, 120.5, 119.6, 117.7, 116.3, 115.9, 114.9 and 114.4 (TMS std.). These data are in agreement with the proposed structure, and are presented in FIG. 3 where it is identified as "B."
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][C:18]([NH:21][C:22]4[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=4)=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)=CC=1.NN>C(O)C>[CH:13]1[C:8]([NH2:7])=[CH:9][CH:10]=[C:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:17][CH:16]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction system was stirred for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The blue precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 100 ml cold ethanol in 3 portions
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The heat was removed
ADDITION
Type
ADDITION
Details
about 2.5 g of active carbon was added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for another 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
was filtered hot by vacuum filtration
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The off white precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with 50 ml cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under dynamic vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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